molecular formula C57H107K3O12 B12724492 Tripotassium;12-hydroxyoctadec-9-enoate;propane-1,2,3-triol CAS No. 8013-05-6

Tripotassium;12-hydroxyoctadec-9-enoate;propane-1,2,3-triol

Cat. No.: B12724492
CAS No.: 8013-05-6
M. Wt: 1101.7 g/mol
InChI Key: SJXYCCRUTIHMCE-UHFFFAOYSA-K
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Description

Tripotassium;12-hydroxyoctadec-9-enoate;propane-1,2,3-triol, also known as potassium castorate, is a chemical compound with the molecular formula C57H107K3O12. It is a potassium salt of fatty acids derived from castor oil. This compound is known for its excellent emulsifying, lubricating, and dispersing properties, making it valuable in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tripotassium;12-hydroxyoctadec-9-enoate;propane-1,2,3-triol is typically synthesized through the reaction of castor oil fatty acids with potassium hydroxide. The process involves dissolving castor oil fatty acids in water and then adding potassium hydroxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of the potassium salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pH to ensure consistent product quality. The resulting product is then filtered, dried, and ground into a fine powder for various applications .

Chemical Reactions Analysis

Types of Reactions

Tripotassium;12-hydroxyoctadec-9-enoate;propane-1,2,3-triol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxy acids, while reduction can produce alcohols. Substitution reactions can result in the formation of esters or ethers .

Scientific Research Applications

Tripotassium;12-hydroxyoctadec-9-enoate;propane-1,2,3-triol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of tripotassium;12-hydroxyoctadec-9-enoate;propane-1,2,3-triol involves its ability to reduce surface tension and form stable emulsions. The compound interacts with both hydrophilic and hydrophobic molecules, allowing it to stabilize mixtures of oil and water. This property is particularly useful in applications such as emulsification and lubrication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tripotassium;12-hydroxyoctadec-9-enoate;propane-1,2,3-triol is unique due to its specific fatty acid composition derived from castor oil, which imparts distinct properties such as enhanced lubricity and emulsification compared to other similar compounds .

Properties

CAS No.

8013-05-6

Molecular Formula

C57H107K3O12

Molecular Weight

1101.7 g/mol

IUPAC Name

tripotassium;12-hydroxyoctadec-9-enoate;propane-1,2,3-triol

InChI

InChI=1S/3C18H34O3.C3H8O3.3K/c3*1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21;4-1-3(6)2-5;;;/h3*9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21);3-6H,1-2H2;;;/q;;;;3*+1/p-3

InChI Key

SJXYCCRUTIHMCE-UHFFFAOYSA-K

Isomeric SMILES

CCCCCCC(O)C/C=C\CCCCCCCC(=O)[O-].CCCCCCC(O)C/C=C\CCCCCCCC(=O)[O-].CCCCCCC(O)C/C=C\CCCCCCCC(=O)[O-].C(O)C(O)CO.[K+].[K+].[K+]

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.CCCCCCC(CC=CCCCCCCCC(=O)[O-])O.C(C(CO)O)O.[K+].[K+].[K+]

Origin of Product

United States

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